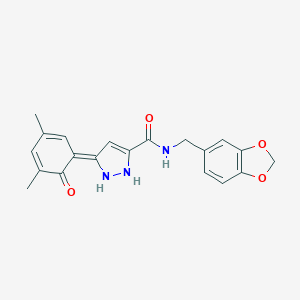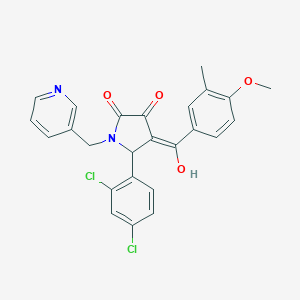![molecular formula C19H15N7O2 B265800 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265800.png)
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained interest in the scientific community due to its potential pharmaceutical applications. This compound is a tricyclic heterocycle that contains a nitrogen atom in the central ring. In 4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Mécanisme D'action
The mechanism of action of 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not well understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in tumor growth and proliferation. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential as a therapeutic agent for a variety of diseases. However, the limitations of using this compound include its low solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one include further studies on its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, studies on the synthesis of this compound and its derivatives may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be achieved through several methods. One of the most common methods is the reaction of 4-methoxyphenyl hydrazine with 1,3-diphenylpropanedione in the presence of a catalyst. This reaction leads to the formation of the tricyclic heterocycle, which can be purified through recrystallization.
Applications De Recherche Scientifique
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been the subject of several scientific studies due to its potential pharmaceutical applications. This compound has been found to have antitumor, antibacterial, and antifungal properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
Nom du produit |
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Formule moléculaire |
C19H15N7O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H15N7O2/c1-28-13-9-7-11(8-10-13)15-14-16(18(27)22-21-15)20-19-23-24-25-26(19)17(14)12-5-3-2-4-6-12/h2-10,17,24-25H,1H3 |
Clé InChI |
LUTVHOZHZCPSJJ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)



![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)



![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)
![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)
![8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
![8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)